3-Iodo-4-(trifluoromethoxy)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3INO2 |
|---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
3-iodo-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H2,13,14) |
InChI Key |
AGNRGKFGASUYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)I)OC(F)(F)F |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Elucidating Conformational Dynamics
Furthermore, the analysis of the crystal packing reveals the presence of specific intermolecular interactions that stabilize the conformation. In the crystal lattice of 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net These chains are further associated through short I⋯I halogen–halogen contacts, with a measured distance of 3.7797 (5) Å. nih.govresearchgate.net These non-covalent interactions are critical in directing the self-assembly of the molecules in the solid state and influencing their conformational behavior.
The detailed structural data obtained from such crystallographic studies are indispensable for computational modeling and for understanding structure-activity relationships in medicinal chemistry.
The following table summarizes key crystallographic parameters for 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, a compound with structural similarities to the subject of this article. This data illustrates the level of detail achievable through advanced X-ray diffraction techniques.
| Parameter | Value for 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| Dihedral Angle Between Benzene (B151609) Rings | 12.5 (2)° |
| N—H⋯O Hydrogen Bond Formation | Forms chains propagating along the b-axis |
| Halogen–Halogen Contact (I⋯I) | 3.7797 (5) Å |
| Space Group | P 1 21 1 |
| a (Å) | 4.9085 |
| b (Å) | 4.9644 |
| c (Å) | 26.7593 |
| α (°) | 90 |
| β (°) | 92.549 |
| γ (°) | 90 |
Data sourced from Acta Crystallographica Section B, 2018. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 3-iodo-4-(trifluoromethoxy)benzamide. These calculations provide a deep understanding of the molecule's intrinsic properties. For analogous compounds like 3-chlorobenzamide, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to analyze vibrational spectra (FTIR and FT-Raman) and structural parameters.
Key electronic characteristics can be determined through these computations:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) : MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. This is vital for understanding how the molecule will interact with biological receptors.
Reactivity Descriptors : Fukui functions and Mulliken charge analysis can pinpoint the most reactive atomic sites within the molecule, guiding predictions of its metabolic fate and interaction mechanisms.
Spectroscopic Properties : Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra, which can then be compared with experimental data to confirm the molecular structure.
Table 1: Properties Determined by Quantum Mechanical Calculations for Benzamide (B126) Analogs
| Calculated Property | Significance | Typical Method |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT (B3LYP) |
| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. | DFT |
| Mulliken Atomic Charges | Quantifies the electron distribution on each atom. | DFT |
| Vibrational Frequencies | Correlates with experimental IR & Raman spectra. | DFT |
This table is illustrative, based on typical computational studies of related benzamide compounds.
Conformational Landscape Mapping and Torsional Energy Calculations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis maps the energy landscape of this compound by systematically rotating its flexible bonds. The key rotatable bonds in this molecule are the amide bond (C-N) and the ether linkage to the phenyl ring (C-O).
By calculating the torsional energy associated with the rotation around these bonds, a potential energy surface can be generated. This surface identifies the low-energy, stable conformers that are most likely to exist under physiological conditions. Understanding the preferred conformation is essential, as it dictates how the molecule fits into the binding pocket of a target protein. This knowledge is a prerequisite for accurate molecular docking and pharmacophore modeling.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For benzamide derivatives, this approach has been widely used to explore their potential as inhibitors of various enzymes. nih.govresearchgate.netscialert.net For instance, studies on analogous benzamides have shown their potential to inhibit targets like the bacterial cell division protein FtsZ and Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). nih.govscialert.net
The process involves:
Docking : Placing the 3D structure of this compound into the active site of a target protein.
Scoring : Calculating the binding affinity, typically expressed in kcal/mol, to rank potential poses. Lower binding energy suggests a more favorable interaction. scialert.netnih.gov
Interaction Analysis : Identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Studies on similar benzamides have highlighted crucial hydrogen bond interactions with amino acid residues like Valine, Asparagine, and Glycine (B1666218) in the active site. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed. An MD simulation tracks the movements of the ligand and protein atoms over time (e.g., 15 nanoseconds), providing insights into the stability of the predicted binding pose and the flexibility of the complex. nih.gov
Table 2: Illustrative Molecular Docking Results for Benzamide Analogs Against Various Targets
| Target Protein | Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| FtsZ | Benzamide Derivative | Not specified | Val 207, Asn 263, Leu 209 |
| PfDHODH | Benzamide Derivative | -4.82 | Not specified |
| HERA (Breast Cancer) | Chromone Benzamide | -9.6 | Not specified |
This table presents findings from various studies on benzamide analogs to illustrate the data obtained from molecular docking. nih.govscialert.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a group of related benzamides, a 3D-QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.gov
A typical 3D-QSAR study involves aligning a set of molecules and calculating steric and electrostatic fields around them. A statistically significant model, characterized by a high correlation coefficient (R²) and cross-validated coefficient (Q²), can then be generated. nih.gov The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) would likely enhance or diminish biological activity. nih.gov
Pharmacophore modeling is a complementary approach that identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for benzamide inhibitors might include features such as:
Hydrogen bond acceptors and donors
Aromatic rings
Hydrophobic centers
Such a model serves as a 3D query for screening large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govresearchgate.net
Prediction of Molecular Properties Relevant to Biological Activity and Chemical Probe Design
Computational methods are routinely used to predict molecular properties that are critical for a compound's viability as a drug or chemical probe. These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and pharmacokinetic profile of a molecule.
Key predicted properties include:
Lipophilicity (LogP) : Affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA) : Correlates with a molecule's ability to cross cell membranes.
Drug-Likeness : Evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov
Synthetic Accessibility : An estimation of how easily the molecule can be synthesized. nih.gov
For this compound, the presence of the trifluoromethoxy group is expected to increase lipophilicity and metabolic stability, while the iodine atom provides a site for potential radiolabeling, making it an interesting candidate for designing chemical probes for molecular imaging (e.g., PET or SPECT). nih.gov The prediction of these properties is the first step in assessing a compound's potential before committing to costly and time-consuming laboratory synthesis and testing. mdpi.comresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chlorobenzamide |
| Tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB) |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides |
| 4-(3H)-Quinazolinones |
Mechanistic Investigations in Chemical Biology
Identification and Characterization of Specific Molecular Targets (e.g., Enzymes, Receptors, Transporters)
There is no publicly available information on the identification or characterization of specific molecular targets for 3-Iodo-4-(trifluoromethoxy)benzamide.
Enzyme Kinetics and Inhibition Mechanism Studies
No studies detailing the enzyme kinetics or inhibition mechanisms associated with this compound have been found in the public domain.
Receptor Binding Affinity and Functional Modulation Studies
Information regarding the receptor binding affinity or the functional modulation capabilities of this compound is not available in the surveyed scientific literature.
Transporter Interaction and Selectivity Profiling
There are no published reports on the interaction and selectivity profile of this compound with any biological transporters.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for this compound have not been elucidated in any available research.
Covalent Ligand-Protein Adduct Formation and Specificity
No data exists in the public record regarding the formation of covalent ligand-protein adducts by this compound or its binding specificity.
Competitive Binding and Allosteric Modulation Mechanisms
There is no information available to suggest that this compound acts via competitive binding or allosteric modulation mechanisms.
Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the mechanistic investigations, cellular and subcellular effects, or metabolic transformations of the chemical compound This compound .
The compound is listed by several chemical suppliers, identified with CAS Number 1365968-75-7, and is designated for research purposes only. a2bchem.combldpharm.comguidechem.com However, there are no published studies corresponding to the detailed biological activities requested in the provided outline.
The scientific literature does contain information on structurally related compounds, such as other iodinated benzamides or molecules with trifluoromethoxy groups. For instance, studies on 4-iodo-3-nitrobenzamide have detailed its anti-cancer mechanisms, including the inactivation of tumor glycolysis and interactions with poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Similarly, research on the PARP inhibitor 3-aminobenzamide has explored its influence on cell cycle arrest following gamma-irradiation. oatext.com Other research has investigated the anti-inflammatory and neuroprotective signaling pathways affected by different benzamide (B126) derivatives. nih.govnih.gov
However, this information is not directly applicable to This compound . The specific biological functions and molecular interactions of a compound are highly dependent on its precise chemical structure. Extrapolating findings from analogous compounds would be scientifically inaccurate and speculative.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline for This compound due to the absence of published research data on its biological and metabolic effects.
Applications of 3 Iodo 4 Trifluoromethoxy Benzamide and Its Analogs As Research Probes and Tools
Development of Chemical Probes for Target Identification and Validation
The development of selective chemical probes is crucial for identifying and validating novel biological targets. The 3-Iodo-4-(trifluoromethoxy)benzamide scaffold is particularly well-suited for the generation of such probes. The iodine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of diverse chemical moieties at the 3-position of the benzamide (B126) ring, enabling the rapid generation of a library of analogs for screening against biological targets.
While specific examples of this compound being used as a chemical probe are not extensively documented in publicly available literature, the principle is well-established with analogous compounds. For instance, a study on the design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors demonstrated that 3-halogenated and 3-trifluoromethylated benzamides can act as potent inhibitors. nih.gov This suggests that a library of compounds derived from this compound could be synthesized to probe the active sites of various kinases and other enzymes. The trifluoromethoxy group can contribute to improved metabolic stability and cell permeability, which are desirable properties for effective chemical probes.
The general strategy for utilizing this compound in the development of chemical probes would involve:
Scaffold Elaboration: Using the iodine as a reactive handle to introduce a variety of chemical groups through cross-coupling reactions.
Affinity and Selectivity Screening: Testing the resulting library of compounds against a panel of biological targets to identify potent and selective binders.
Probe Optimization: Further chemical modification of the initial hits to improve their properties as chemical probes, such as the incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) for target engagement studies.
Strategies for Radioligand Development and Imaging Research
The presence of an iodine atom in the this compound structure makes it an excellent precursor for the development of radioiodinated ligands for use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. Radioiodine isotopes, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, are widely used in nuclear medicine for both diagnostic and therapeutic purposes.
A key strategy in developing radioligands from iodinated precursors is isotopic exchange or radioiododestannylation reactions. For example, a study on a radioiodinated derivative of a tumor-homing F3 peptide demonstrated the synthesis of a SPECT imaging radioligand via a radioiododestannylation approach. nih.gov Although not using the exact title compound, this illustrates a common and effective method.
More directly relevant is the development of radioligands for neurological targets based on substituted benzamides. For instance, [125I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide, a derivative of the GlyT1 inhibitor SSR504734, was synthesized for imaging the glycine (B1666218) transporter 1. nih.gov The introduction of the iodine atom was found to be crucial for its inhibitory activity. Another example is the development of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo-2-methoxybenzamide hydrochloride as a selective radioligand for dopamine (B1211576) D-2 receptors. nih.gov In this case, the corresponding tri-n-butyltin derivative was used for the efficient introduction of Iodine-125. nih.gov
These examples highlight a clear strategy for the use of this compound in radioligand development:
Synthesis of a Non-radioactive Standard: The synthesis of the "cold" (non-radioactive) version of the target ligand.
Precursor Synthesis: Conversion of the iodinated compound into a more reactive precursor, such as a trialkyltin or boronic ester derivative, at the position of the iodine.
Radiolabeling: Reaction of the precursor with a radioisotope of iodine (e.g., Na[125I]) in the presence of an oxidizing agent to yield the desired radioligand.
In Vitro and In Vivo Evaluation: Characterization of the radioligand's binding affinity and selectivity, followed by imaging studies in animal models.
Utility in Chemical Genetics and Phenotypic Screening Platforms
Chemical genetics relies on the use of small molecules to perturb protein function, offering a powerful approach to study biological systems. Phenotypic screening, a cornerstone of drug discovery, involves testing large libraries of compounds for their ability to induce a desired change in a cellular or organismal phenotype. This compound is a valuable starting material for the construction of compound libraries for such screening platforms.
The reactivity of the C-I bond allows for the creation of a diverse set of molecules from a single, readily accessible starting material. Through parallel synthesis techniques, the iodo-benzamide core can be elaborated with a wide array of building blocks, rapidly generating a library with significant chemical diversity. This diversity is crucial for increasing the chances of identifying "hits" in phenotypic screens.
While there are no specific reports detailing the use of this compound in a chemical genetics or phenotypic screening campaign, the principles are well-supported by the broader chemical literature. The ability to systematically modify a core scaffold and observe the resulting changes in phenotype is the essence of these approaches. The trifluoromethoxy group in the 4-position can also confer favorable properties for screening, such as enhanced membrane permeability and metabolic stability, increasing the likelihood that the compounds will reach their intracellular targets.
Contribution to Structure-Based Drug Design Initiatives (Excluding Clinical Outcomes)
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to guide the design of more potent and selective inhibitors. The structural features of this compound and its analogs make them intriguing candidates for SBDD initiatives.
The benzamide core is a common motif in many approved drugs and clinical candidates, often participating in key hydrogen bonding interactions with protein targets. The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can influence the conformation of the molecule and participate in favorable interactions with the protein binding pocket. The iodine atom, being a large and polarizable halogen, can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
A study on the crystal structures of 3-fluoro-, 3-bromo-, and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamides revealed how the nature of the halogen at the 3-position influences the molecular conformation and crystal packing. Specifically, the 3-iodo derivative was shown to participate in I⋯I halogen bonding. This type of structural information is invaluable for SBDD, as it allows for the rational design of modifications that can enhance binding affinity and selectivity.
The design of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, for example, relied on understanding the structure of the kinase and how the parent compound, imatinib, binds to it. nih.gov The exploration of different substituents at the 3-position, including halogens, was a direct application of SBDD principles to improve potency and overcome resistance. nih.gov
Q & A
Q. What are the key considerations for synthesizing 3-Iodo-4-(trifluoromethoxy)benzamide, and what methodologies are recommended?
Synthesis involves sequential functionalization of the benzamide scaffold. A typical route starts with iodination of 4-(trifluoromethoxy)benzamide derivatives using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C). Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates . Critical reagents include O-benzyl hydroxylamine hydrochloride and sodium carbonate for stabilizing intermediates, with strict adherence to hazard protocols due to mutagenicity risks observed in related anomeric amides .
Q. How should researchers handle safety and stability concerns during experiments with this compound?
Prior to synthesis, conduct a thorough hazard analysis (e.g., using ACS guidelines) to assess risks associated with reagents like trichloroisocyanuric acid and dichloromethane . Ames II testing for mutagenicity is recommended, as structurally similar compounds exhibit variable mutagenic profiles . Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store the compound at –20°C in amber vials to prevent photodegradation and thermal decomposition, as DSC data indicate instability above 100°C .
Q. What purification and characterization techniques are optimal for ensuring compound integrity?
Post-synthesis, employ recrystallization (e.g., using acetonitrile/water mixtures) to isolate high-purity crystals. Characterization via / NMR and high-resolution mass spectrometry (HRMS) confirms structural fidelity. For trace impurities, LC-MS with a C18 column (methanol/water mobile phase) is effective. Thermal stability should be verified using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles, particularly for the trifluoromethoxy and iodo substituents . Mercury software can analyze packing patterns and intermolecular interactions (e.g., halogen bonding involving iodine), which influence crystallization behavior . For twinned crystals, twin-law refinement in SHELXL is critical to avoid misinterpretation of electron density maps .
Q. What role does the trifluoromethoxy group play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?
The electron-withdrawing trifluoromethoxy group enhances metabolic stability and influences binding affinity in enzyme inhibition assays. SAR studies can compare derivatives (e.g., replacing iodine with bromine or altering the benzamide core) using in vitro assays (e.g., kinase inhibition or antimicrobial susceptibility testing). Computational docking (AutoDock Vina) paired with molecular dynamics simulations can predict binding modes to targets like bacterial dihydrofolate reductase .
Q. How might researchers address contradictions in bioactivity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent composition) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). For example, antimicrobial activity discrepancies may reflect differences in bacterial strain permeability or efflux pump expression. Rigorous purity checks (HPLC ≥95%) and standardized protocols (CLSI guidelines) are essential .
Q. What advanced techniques are recommended for studying degradation pathways under physiological conditions?
Simulate metabolic degradation using liver microsomes (e.g., human S9 fraction) and analyze metabolites via UPLC-QTOF-MS. For hydrolytic stability, incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation kinetics using -NMR, which tracks trifluoromethoxy group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
